molecular formula C12H11N7OS2 B2692963 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351647-86-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2692963
CAS No.: 1351647-86-3
M. Wt: 333.39
InChI Key: GBNWETWUAKOCHC-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound with intriguing properties. This compound combines elements of thiadiazole, pyrazole, and pyridazine, making it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the formation of the pyridazine ring, followed by the incorporation of the thiadiazole and pyrazole moieties.

Industrial Production Methods: Industrial production of such complex compounds may involve advanced techniques like continuous flow chemistry, which offers better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents include acids, bases, and solvents like dichloromethane. Reaction conditions often involve controlled temperatures and pressures.

Major Products Formed: Major products depend on the specific reaction but can include derivatives with modified functional groups, potentially altering the compound’s properties.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials.

Biology: In biological research, it is used as a tool to study cellular processes, given its potential interactions with biological macromolecules.

Medicine: There is interest in its potential as a drug candidate due to its unique structure, which may interact with specific molecular targets in the body.

Industry: It can be used in the development of specialty chemicals and advanced materials, contributing to various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects is complex. It may interact with specific enzymes or receptors, altering cellular pathways. The molecular targets might include proteins involved in signal transduction, making it a potential therapeutic agent.

Comparison with Similar Compounds

  • N-(5-Methylthio)-1,3,4-thiadiazol-2-yl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

  • N-(5-Phenylthio)-1,3,4-thiadiazol-2-yl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

  • N-(5-Chlorothio)-1,3,4-thiadiazol-2-yl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

These similar compounds share structural elements but differ in specific functional groups, leading to variations in their chemical and biological properties.

This article gives a comprehensive overview of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, showcasing its preparation methods, reactions, applications, and mechanisms. Let me know if there's any specific detail you want to delve deeper into!

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c1-2-21-12-18-17-11(22-12)14-10(20)8-4-5-9(16-15-8)19-7-3-6-13-19/h3-7H,2H2,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNWETWUAKOCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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